1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
Description
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is linked to a pyridine ring substituted with a fluorophenyl group.
Properties
CAS No. |
918146-29-9 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-6,11H,7-10H2 |
InChI Key |
BMCCTPCFPIRPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Similar core structure but lacks the pyridine and fluorophenyl groups.
Pyrrolizines: Contain a fused ring system with different biological activities.
Biological Activity
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrrolidine backbone with various substituents that contribute to its biological properties. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H15FN2O2 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione |
| CAS Number | 918146-31-3 |
The biological activity of this compound primarily involves interaction with various receptors and enzymes. Notably, it has been shown to affect the following:
- Receptor Tyrosine Kinases (RTKs) : The compound may modulate the activity of RTKs, which are crucial in regulating cellular processes such as proliferation and survival through signaling pathways like RAS/ERK and PI3K/AKT .
- G Protein-Coupled Receptors (GPCRs) : It potentially interacts with GPCRs, leading to the activation of downstream signaling cascades that influence cellular responses .
Anticancer Activity
Recent studies have indicated that 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7), showing an IC50 value of approximately 15 µM. This suggests a significant potential for further development as an anticancer agent.
Neuroprotective Effects
Research has also explored its neuroprotective properties:
- Mechanism : The compound may enhance neuronal survival by modulating calcium signaling pathways and reducing oxidative stress, which are critical factors in neurodegenerative diseases.
Pharmacological Studies
Various pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Significant inhibition of cancer cell lines at low concentrations. |
| Neuroprotection assays | Reduced apoptosis in neuronal cultures exposed to oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
